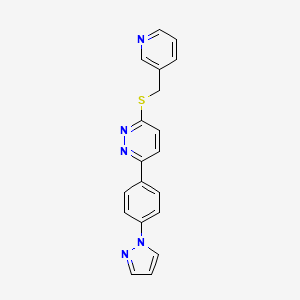
3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a useful research compound. Its molecular formula is C19H15N5S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Anticancer Activity
Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the pyridazine derivatives, demonstrates their synthesis and evaluation as potential anticancer agents. These compounds have shown significant activity in biological studies, indicating their potential use in developing new therapeutic agents (Carroll Temple et al., 1987).
Antioxidant and Anti-inflammatory Applications
A study on pyrimidine-2-thiol derivatives, which share a common heterocyclic motif with pyridazine derivatives, highlighted their potent anti-inflammatory and antioxidant activities. This suggests that compounds like 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine could potentially be explored for similar biological activities (W. Shehab et al., 2018).
Antibacterial and Antimicrobial Properties
Research on heterocyclic compounds, including those with a pyridazine core, has shown significant antibacterial and antimicrobial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety demonstrated high antibacterial activities, indicating the potential for this compound to serve as a basis for developing new antimicrobial agents (M. E. Azab et al., 2013).
Sensor Applications
A study on a novel fluorescence sensor for hydrazine based on pyrazole formation reaction provides insight into the potential of pyrazole and pyridazine derivatives in sensor technologies. The selective detection capabilities in aqueous environments indicate a possible research application of this compound in developing sensitive and selective sensors for various analytes (Liu Li et al., 2018).
Properties
IUPAC Name |
3-(4-pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S/c1-3-15(13-20-10-1)14-25-19-9-8-18(22-23-19)16-4-6-17(7-5-16)24-12-2-11-21-24/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPCBRKVUOJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
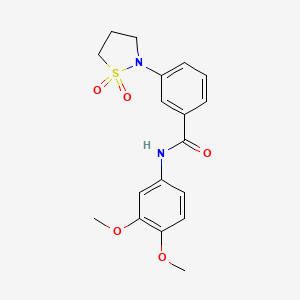
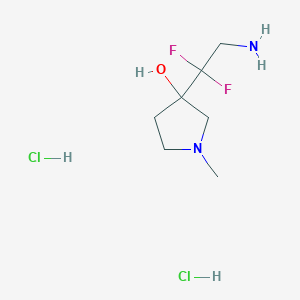
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

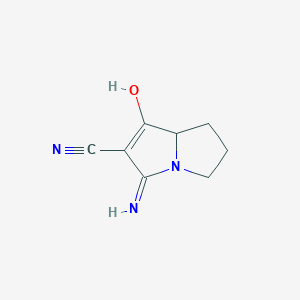

![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)

![5-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2991523.png)
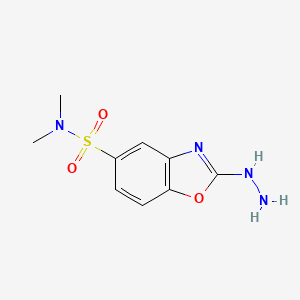
![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)
